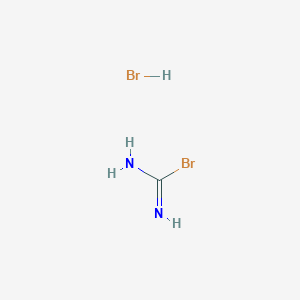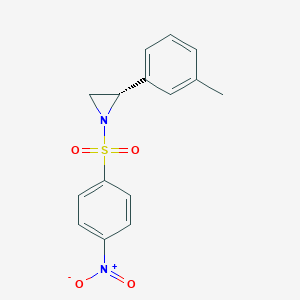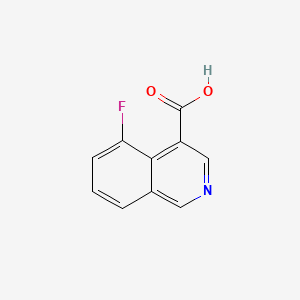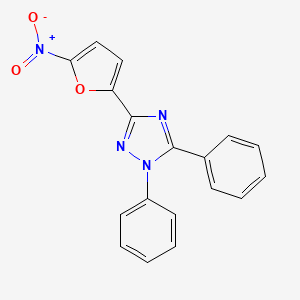
Carbamimidic bromide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamimidic bromide hydrobromide is a chemical compound with the molecular formula CH₄Br₂N₂. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is typically handled under inert atmosphere conditions and stored at room temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamimidic bromide hydrobromide can be synthesized through the reaction of carbamimidic chloride with hydrogen bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction conditions include maintaining a temperature of around 0-5°C and using an excess of hydrogen bromide to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by reacting carbamimidic chloride with anhydrous hydrogen bromide gas. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen bromide and to ensure the purity of the final product. The reaction is conducted in a controlled environment to prevent any side reactions and to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamimidic bromide hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming dibromides.
Oxidation and Reduction Reactions: It can be oxidized to form carbamimidic bromide, and reduced to form carbamimidic chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a catalyst like iron(III) bromide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted carbamimidic compounds.
Addition Reactions: Products include dibromides and bromohydrins.
Oxidation and Reduction: Products include carbamimidic bromide and carbamimidic chloride.
Applications De Recherche Scientifique
Carbamimidic bromide hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamimidic bromide hydrobromide involves its ability to act as a brominating agent. It can donate bromine atoms to various substrates, facilitating the formation of brominated products. The molecular targets include alkenes, alkynes, and other unsaturated compounds. The pathways involved include electrophilic addition and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Bromide (HBr): A simple bromine compound used in similar bromination reactions.
Bromine (Br₂): A diatomic molecule used as a brominating agent.
N-Bromosuccinimide (NBS): A brominating reagent used in organic synthesis.
Uniqueness
Carbamimidic bromide hydrobromide is unique due to its dual functionality as both a bromide and a hydrobromide. This allows it to participate in a wider range of chemical reactions compared to other brominating agents. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
29671-93-0 |
|---|---|
Formule moléculaire |
CH4Br2N2 |
Poids moléculaire |
203.86 g/mol |
Nom IUPAC |
carbamimidoyl bromide;hydrobromide |
InChI |
InChI=1S/CH3BrN2.BrH/c2-1(3)4;/h(H3,3,4);1H |
Clé InChI |
DHFKCMGYIMVIEO-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)


![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
